Product packaging for Serpin B9-IN-1(Cat. No.:CAS No. 154235-77-5)

Serpin B9-IN-1

Cat. No.: B120678
CAS No.: 154235-77-5
M. Wt: 163.13 g/mol
InChI Key: FRNTUFQKHQMLSE-UHFFFAOYSA-N
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Description

Serpin B9-IN-1 is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo[d]oxazole-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B120678 Serpin B9-IN-1 CAS No. 154235-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNTUFQKHQMLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623810
Record name 1,3-Benzoxazole-6-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-77-5
Record name 1,3-Benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-6-carboxylic acid
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Significance of Benzoxazole Scaffolds in Medicinal Chemistry and Materials Science

The benzoxazole (B165842) core, the fundamental structural motif of Benzo[d]oxazole-6-carboxylic acid, is a celebrated pharmacophore in medicinal chemistry. researchgate.net Its prevalence is a testament to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. wisdomlib.orgnih.gov Benzoxazole derivatives have been extensively investigated and developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov A number of commercially available drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen, feature the benzoxazole scaffold, underscoring its therapeutic relevance. nih.gov The versatility of this scaffold allows for molecular modifications that can fine-tune its biological activity, making it a continuous focus of drug discovery efforts. wjpsonline.com

In the realm of materials science, the benzoxazole ring system is prized for its unique photophysical properties. These compounds are often highly fluorescent, which has led to their application as optical brightening agents and in the development of organic light-emitting diodes (OLEDs). ijpbs.comresearchgate.net The rigid, planar structure of the benzoxazole core, combined with its electronic characteristics, contributes to the stability and efficiency of these materials. researchgate.net Researchers are actively exploring the potential of benzoxazole-based polymers and small molecules in creating advanced electronic materials with tailored optical and charge-transport properties. researchgate.netrsc.org

Overview of Carboxylic Acid Functionality in Heterocyclic Systems

The primary contribution of the carboxylic acid group is the enhancement of a molecule's polarity and, consequently, its solubility in aqueous media, which can be a crucial factor in biological applications. Furthermore, the carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. guidechem.com This reactivity allows for the straightforward derivatization of the heterocyclic core, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The electronic-withdrawing nature of the carboxylic acid group can also modulate the reactivity and electronic properties of the entire heterocyclic system.

Historical Context of Benzo D Oxazole Synthesis and Derivatization

Strategies for Benzoxazole Core Formation

The construction of the benzoxazole core is the pivotal step in synthesizing Benzo[d]oxazole-6-carboxylic acid and related compounds. The most prevalent methods involve the condensation of 2-aminophenol (B121084) precursors with various electrophilic partners or the cyclization of appropriately substituted intermediates.

Condensation Reactions with 2-Aminophenol Precursors

A cornerstone of benzoxazole synthesis is the condensation reaction of 2-aminophenols with a variety of carbonyl-containing compounds. rsc.orgnih.gov This approach is widely utilized due to the ready availability of diverse 2-aminophenol starting materials. chemicalbook.com

The reaction of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides, is a direct and frequently employed method for forming the 2-substituted benzoxazole ring. chemicalbook.comnih.gov This condensation typically requires high temperatures or the use of dehydrating agents or catalysts to facilitate the cyclization of the intermediate amide. nih.govbeilstein-journals.org For instance, the synthesis of 2-phenyl benzoxazole derivatives has been achieved through the condensation of 2-aminophenol with benzoyl chloride under microwave irradiation in solvent-free conditions, utilizing a dual acidic hafnium-based metal-organic framework (Hf-BTC) as a reusable catalyst. rsc.org Another approach involves the use of Lawesson's reagent, which promotes the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org More traditional methods may use strong acids like polyphosphoric acid (PPA) at elevated temperatures. ijpbs.com

A notable example is the synthesis of Benzo[d]oxazole-6-carboxylic acid itself, which can be prepared from 4-amino-3-hydroxybenzoic acid. The reaction with trimethyl orthoformate under acidic reflux conditions is a common route. Alternatively, coupling reactions employing carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid for subsequent cyclization.

Catalyst/ReagentConditionsSubstratesYieldRef
Hf-BTCMicrowave, 120 °C, 15 min2-aminophenol, Benzoyl chloride30-85% rsc.org
KF–Al₂O₃Acetonitrile, rt, 45-90 min2-aminophenol, Acid derivatives83-95% rsc.org
Lawesson's reagentMicrowave, solvent-free2-aminophenol, Carboxylic acidsGood organic-chemistry.org
PPA150 °C2,4-diaminophenol, 4-methylsalicylic acid- ijpbs.com
(bmim)BF₄High temperature2-aminophenol, Carboxylic acidsExcellent researchgate.net

The condensation of 2-aminophenols with aldehydes is another versatile route to 2-substituted benzoxazoles. rsc.orgnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently and under mild conditions. organic-chemistry.org

For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes in an aqueous medium. organic-chemistry.org Other catalytic systems include fluorophosphoric acid in ethanol (B145695) at room temperature and various metal-based catalysts. rsc.org The use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) in water under reflux has also been reported to give high yields of benzoxazole derivatives from 2-aminophenol and aldehydes. rsc.org

Catalyst/ReagentConditionsSubstratesYieldRef
Samarium triflateAqueous mediumo-amino(thio)phenols, Aldehydes- organic-chemistry.org
[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]Water, reflux, 45 min2-aminophenol, Aldehydes79-89% rsc.org
Fluorophosphoric acidEthanol, rt, 2.4 h2-aminophenol, Aldehydes- rsc.org
Pb(OAc)₄ in Acetic AcidEthanol, reflux2-aminophenol, 4-amino benzaldehyde- rsc.org
LAIL@MNPSolvent-free, 70 °C, 30 min, sonication2-aminophenol, BenzaldehydeModerate to high nih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. ijpbs.com Several one-pot methods for the synthesis of benzoxazoles have been developed, often combining the formation of the key C-N and C-O bonds and subsequent cyclization in a single operation. chemicalbook.com

One such approach involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (CuI), to produce various 2-substituted benzoxazoles. organic-chemistry.orgacs.org Another versatile one-pot method is the triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides in the presence of 2-aminophenols, yielding 2-aryl- and 2-alkylbenzoxazoles under mild conditions. beilstein-journals.org Furthermore, eco-friendly one-pot syntheses have been reported, such as the reaction of 2-aminophenols with DMF derivatives in the presence of imidazolium (B1220033) chloride as a promoter. mdpi.com The use of ionic liquids like 1-butyl-3-methyl imidazolium tetrafluoroborate (B81430) [(bmim)BF₄] has also enabled the efficient one-pot synthesis of benzoxazoles from carboxylic acids and 2-aminophenol at higher temperatures. researchgate.net

Cyclization Reactions

The formation of the benzoxazole ring can also be achieved through the cyclization of pre-functionalized precursors, where the key atoms are already in place for ring closure.

Intramolecular cyclization of N-(2-hydroxyphenyl)amides is a direct and powerful method for the synthesis of 2-substituted benzoxazoles. nih.gov This strategy involves the formation of an amide bond between a 2-aminophenol derivative and a carboxylic acid, followed by a cyclodehydration reaction. This cyclization can be promoted by various reagents and conditions. For example, triflic anhydride (B1165640) (Tf₂O) in the presence of 2-fluoropyridine (B1216828) can activate a tertiary amide for subsequent nucleophilic attack by the hydroxyl group of a 2-aminophenol, leading to the formation of the benzoxazole ring. nih.gov This method is notable for its mild conditions and broad substrate scope. nih.gov

Metal-Mediated and Catalytic Syntheses

Transition metal catalysis offers a powerful and versatile platform for the synthesis of benzoxazoles, often proceeding with high efficiency and selectivity under milder conditions than traditional methods. These methods include various cross-coupling and cyclization strategies.

Palladium and copper co-catalytic systems are effective for the synthesis of benzoxazole derivatives through sequential bond formations. A notable method involves the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides, which can lead to the formation of 2-aminobenzoxazoles. acs.org This procedure is advantageous due to its operational simplicity and use of readily available starting materials under an air atmosphere. acs.org

Another powerful strategy is the intramolecular cyclization of o-haloanilides. A combination of a copper catalyst, such as copper(I) iodide (CuI), with a palladium catalyst can facilitate the C-O bond formation necessary for the benzoxazole ring system. The mechanism is believed to proceed through an oxidative addition/reductive elimination pathway. organic-chemistry.org The synthesis of 2-substituted benzoxazoles from 2-aminophenols and β-diketones has been achieved using a combined catalyst system of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI), highlighting the synergistic effect of the two catalysts. organic-chemistry.org

ReactantsCatalyst SystemProduct TypeReference
o-Aminophenol, IsocyanidePd catalyst, Aerobic conditions2-Aminobenzoxazole acs.org
o-HaloanilidePd/Cu catalyst2-Substituted benzoxazole organic-chemistry.org
2-Aminophenol, β-DiketoneTsOH·H₂O, CuI2-Substituted benzoxazole organic-chemistry.org

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. In the context of benzoxazole synthesis, nickel catalysts can be employed in reactions that form key precursors or in direct cyclization steps. For instance, nickel-catalyzed hydrolysis of benzamides provides a route to carboxylic acids, which can be precursors for benzo[d]oxazole-6-carboxylic acid. orgsyn.org This method overcomes the challenge of direct hydrolysis by using a silyl (B83357) alcohol as a nucleophile in a one-pot procedure. orgsyn.org The reaction demonstrates tolerance for a variety of aryl amides with both electron-donating and electron-withdrawing substituents. orgsyn.org

Furthermore, nickel catalysis is utilized in reductive cross-coupling reactions to form sp³-sp² carbon-carbon bonds, which can be a key step in the synthesis of complex benzoxazole derivatives. domainex.co.uk These reactions can couple N-acyl glutarimides (derived from carboxylic acids) with N-alkyl-pyridinium salts (derived from amines) through a nickel/manganese catalytic cycle. domainex.co.uk

Starting MaterialCatalyst SystemProductKey TransformationReference
BenzamideNi(cod)₂, SIPr, TBAFCarboxylic AcidAmide Hydrolysis orgsyn.org
N-Acyl glutarimide, N-Alkyl-pyridinium saltNickel/ManganeseAlkyl-Aryl CompoundReductive Cross-Coupling domainex.co.uk

Silver-based reagents have been developed for the mild oxidative cyclization of phenolic imines to form benzoxazoles. tandfonline.com A method using silver carbonate has been shown to be effective, tolerating various functional groups and proceeding under mild conditions. tandfonline.com The reaction involves the in-situ formation of an imine from a 2-aminophenol and an aldehyde, followed by silver-mediated oxidation to yield the benzoxazole. tandfonline.com

A related strategy for the synthesis of the broader oxazole (B20620) class involves a silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates with isocyanides. nih.gov This approach provides a direct route to oxazoles from carboxylic acid derivatives, proceeding through the in-situ formation of an acylpyridinium salt, which then reacts with an isocyanide. nih.gov While not demonstrated specifically for benzo[d]oxazole-6-carboxylic acid, this methodology presents a potential pathway from a suitably substituted α-oxocarboxylic acid precursor.

PrecursorsCatalyst/ReagentProduct TypeKey FeaturesReference
Phenolic imine (from 2-aminophenol and aldehyde)Ag₂CO₃2-Substituted benzoxazoleMild conditions, broad functional group tolerance tandfonline.com
α-Oxocarboxylate, IsocyanideSilver catalystOxazoleOxidative decarboxylation-cyclization nih.gov

The synthesis of functionalized benzoxazoles can be achieved through transition metal-catalyzed C-H functionalization of precursors like 2-amidophenols. nitrkl.ac.in These methods allow for the introduction of substituents at specific positions on the fused benzene (B151609) ring. For example, palladium catalysis can be used for the direct C-H alkenylation of 2-amidophenols, leading to 4-alkenyl benzoxazoles in a one-pot reaction. nitrkl.ac.in Iron(III) chloride has been used to mediate para-selective C-H chlorination of 2-amidophenols, which subsequently cyclize to form C5-chloro and C5, C7-dichloro substituted 2-aryl benzoxazoles. nitrkl.ac.in These strategies provide access to remotely functionalized benzoxazoles that are otherwise challenging to synthesize. nitrkl.ac.in

PrecursorCatalyst/ReagentProduct TypeKey TransformationReference
2-Amidophenol, OlefinPd-catalyst4-Alkenyl benzoxazoleortho C-H Alkenylation nitrkl.ac.in
2-AmidophenolFeCl₃C5-Chloro and C5, C7-Dichloro benzoxazolespara-Selective C-H Chlorination nitrkl.ac.in

Photochemical methods offer a unique approach to the synthesis of heterocyclic compounds. While direct photostimulated C-O cyclization for benzo[d]oxazole-6-carboxylic acid is not widely reported, related transformations suggest its potential. For example, the isomerization of 2-carbonyl-substituted 2H-azirines to oxazoles can be achieved under thermolysis or photolysis. researchgate.net This process occurs due to the high ring strain of the azirine intermediate. researchgate.net Such a strategy could potentially be adapted for the synthesis of benzoxazoles from appropriately substituted precursors that can form an azirine intermediate upon photostimulation.

Another relevant area is the use of photocatalysis in conjunction with other catalytic systems. For example, a tricatalytic system combining N-heterocyclic carbene (NHC) catalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis has been developed to produce β,γ-unsaturated ketones from benzoic acid derivatives and alkenes. domainex.co.uk This demonstrates the potential of light-mediated reactions to enable novel transformations for the synthesis of complex molecules derived from carboxylic acids.

Introduction of the Carboxylic Acid Moiety at Position 6

The synthesis of Benzo[d]oxazole-6-carboxylic acid is a critical process, largely due to this compound's role as a key intermediate in the production of pharmaceuticals. For instance, it forms the core structure of Tafamidis, a drug used for treating familial amyloid polyneuropathy. The strategic placement of the carboxylic acid group at the 6-position of the benzoxazole ring can be achieved through several synthetic routes. These methods primarily involve the modification of a pre-formed benzoxazole ring system, either by oxidizing an existing functional group at the C-6 position or by forming the carboxyl group through a carboxylation reaction. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Oxidation of Precursor Groups

A common and effective strategy for introducing the carboxylic acid functionality onto the benzoxazole scaffold is the oxidation of a suitable precursor group already present at the 6-position. This approach leverages the robustness of the benzoxazole ring system, which is generally stable under various oxidative conditions. The most utilized precursors for this transformation are primary alcohols, aldehydes, and halomethyl groups.

The oxidation of a primary alcohol, specifically (Benzo[d]oxazol-6-yl)methanol, to Benzo[d]oxazole-6-carboxylic acid is a fundamental transformation in organic synthesis. While the reduction of the carboxylic acid to the alcohol using reagents like Lithium aluminum hydride (LiAlH₄) is documented, the reverse reaction, oxidation, is a standard and highly efficient process. This method involves treating the alcohol with a strong oxidizing agent. A variety of reagents can be employed for this purpose, with the selection often guided by factors such as yield, selectivity, and reaction conditions.

Common oxidizing agents for converting primary alcohols to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution.

Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

Potassium dichromate (K₂Cr₂O₇) in sulfuric acid.

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) used as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).

The reaction typically proceeds via an intermediate aldehyde, which is further oxidized in situ to the carboxylic acid. To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde, conditions such as heating under reflux and using an excess of the oxidizing agent are often employed.

Table 1: Representative Oxidation of (Benzo[d]oxazol-6-yl)methanol

PrecursorProductOxidizing AgentTypical Conditions
(Benzo[d]oxazol-6-yl)methanolBenzo[d]oxazole-6-carboxylic acidPotassium Permanganate (KMnO₄)Aqueous base, heat
(Benzo[d]oxazol-6-yl)methanolBenzo[d]oxazole-6-carboxylic acidJones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to RT

This table represents conceptually sound synthetic transformations based on general chemical principles.

The oxidation of an aldehyde is a more direct route to the carboxylic acid, as the carbon atom is already at the correct oxidation state. The precursor, Benzo[d]oxazole-6-carbaldehyde, is a known compound, making this a highly feasible synthetic pathway. chemicalbook.comamericanelements.com The conversion of aldehydes to carboxylic acids is one of the most efficient transformations in organic chemistry and can be accomplished using a wide array of oxidizing agents, often under mild conditions.

Effective reagents for this oxidation include:

Potassium permanganate (KMnO₄).

Potassium dichromate (K₂Cr₂O₇).

Oxone (potassium peroxymonosulfate).

Hydrogen peroxide (H₂O₂).

Silver(I) oxide (Ag₂O), as used in the Tollens' test.

The reaction is generally high-yielding and clean, as aldehydes are highly susceptible to oxidation. For instance, treatment of Benzo[d]oxazole-6-carbaldehyde with a buffered solution of potassium permanganate or a solution of Oxone would readily afford the desired carboxylic acid.

Table 2: Representative Oxidation of Benzo[d]oxazole-6-carbaldehyde

PrecursorProductOxidizing AgentTypical Conditions
Benzo[d]oxazole-6-carbaldehydeBenzo[d]oxazole-6-carboxylic acidPotassium Permanganate (KMnO₄)Buffered aqueous solution
Benzo[d]oxazole-6-carbaldehydeBenzo[d]oxazole-6-carboxylic acidOxoneAqueous acetonitrile

This table represents conceptually sound synthetic transformations based on the availability of the precursor and established chemical reactions.

Another viable precursor for the synthesis of Benzo[d]oxazole-6-carboxylic acid is a 6-(halomethyl)benzo[d]oxazole, such as 6-(bromomethyl)benzo[d]oxazole. The oxidation of a benzylic halide to a carboxylic acid can be achieved through various methods. One common approach involves an initial nucleophilic substitution with a cyanide salt to form a nitrile, followed by hydrolysis. Alternatively, direct oxidation can be performed.

A two-step process would involve:

Nitrile Formation: Reaction of the 6-(halomethyl)benzo[d]oxazole with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO) to yield 2-(benzo[d]oxazol-6-yl)acetonitrile.

Hydrolysis: Treatment of the resulting nitrile with strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) under heating to hydrolyze the nitrile group to a carboxylic acid.

Direct oxidation can also be accomplished using strong oxidizing agents like nitric acid or potassium permanganate, though this may sometimes lead to side reactions.

Table 3: Representative Synthesis via a Halomethyl Precursor

PrecursorIntermediateProductReagents
6-(Bromomethyl)benzo[d]oxazole2-(Benzo[d]oxazol-6-yl)acetonitrileBenzo[d]oxazole-6-carboxylic acid1. NaCN, DMSO; 2. H₂SO₄, H₂O, heat

This table outlines a plausible multi-step synthesis based on standard organic transformations.

Carboxylation Reactions

Carboxylation reactions involve the direct introduction of a -COOH group onto the benzoxazole ring. This is typically achieved by forming a reactive organometallic intermediate at the 6-position, which is then quenched with carbon dioxide.

The carboxylation of a Grignard reagent is a classic and powerful method for forming carbon-carbon bonds and synthesizing carboxylic acids. youtube.com This process begins with the preparation of a Grignard reagent from a halo-substituted benzoxazole. The availability of 6-Bromobenzo[d]oxazole makes it an ideal starting material for this route. oakwoodchemical.com

The synthesis proceeds in two distinct steps:

Grignard Reagent Formation: 6-Bromobenzo[d]oxazole is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 6-(bromomagnesio)benzo[d]oxazole. It is crucial to maintain strictly anhydrous conditions, as any trace of water will quench the Grignard reagent. youtube.com

Carboxylation: The freshly prepared Grignard reagent is then treated with a source of carbon dioxide. A common and convenient method is to pour the Grignard solution over crushed solid carbon dioxide (dry ice). youtube.comyoutube.com The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

Acidification: The final step is an acidic workup, where a dilute acid (e.g., HCl or H₂SO₄) is added to protonate the carboxylate salt, yielding the final product, Benzo[d]oxazole-6-carboxylic acid, which can then be isolated. youtube.com

This method has the advantage of building the carbon skeleton by introducing a new carbon atom (from CO₂) onto the aromatic ring.

Table 4: Grignard Reagent-Mediated Carboxylation

PrecursorIntermediateProductReagents
6-Bromobenzo[d]oxazole6-(Bromomagnesio)benzo[d]oxazoleBenzo[d]oxazole-6-carboxylic acid1. Mg, THF (anhydrous); 2. CO₂ (s); 3. H₃O⁺

This table illustrates a standard and reliable method for carboxylation using an organometallic intermediate.

Functional Group Transformations

Hydrolysis of Esters to Carboxylic Acids

A prevalent and crucial step in the synthesis of benzo[d]oxazole-6-carboxylic acid is the hydrolysis of its corresponding ester. studymind.co.ukthieme-connect.de This transformation is a fundamental reaction in organic chemistry where an ester is cleaved by water to form a carboxylic acid and an alcohol. studymind.co.uk The reaction can be catalyzed by either an acid or a base. thieme-connect.deyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is often preferred as it is essentially an irreversible process. thieme-connect.deyoutube.com The ester is typically heated under reflux with a dilute alkali, such as sodium hydroxide, which results in the formation of the carboxylate salt and an alcohol. studymind.co.uk Subsequent acidification of the reaction mixture yields the final carboxylic acid.

Acid-catalyzed hydrolysis is a reversible reaction, and measures must be taken to drive the equilibrium towards the products, such as using an excess of water. thieme-connect.demnstate.edu This method involves heating the ester with a dilute acid under reflux. studymind.co.uk For hindered esters, which are sterically challenging to hydrolyze, more drastic conditions may be necessary, such as prolonged refluxing in high-boiling solvents like quinoline (B57606) with an acid. thieme-connect.de

Table 1: Comparison of Hydrolysis Methods for Ester to Carboxylic Acid Conversion

Method Catalyst Conditions Reversibility Key Considerations
Acid-CatalyzedDilute Acid (e.g., HCl)Heat under refluxReversibleEquilibrium must be shifted to favor product formation. thieme-connect.demnstate.edu
Base-CatalyzedDilute Alkali (e.g., NaOH)Heat under refluxIrreversibleThe initial product is a carboxylate salt, which is resistant to nucleophilic attack. studymind.co.ukthieme-connect.de

Green Chemistry Approaches in Benzo[d]oxazole-6-carboxylic acid Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green approaches have been successfully applied to the synthesis of benzoxazole derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.neteurekaselect.comresearchgate.net This technique offers several advantages over conventional heating, including rapid reaction rates, cleaner reaction profiles, and often higher yields. researchgate.net The direct coupling of microwave energy with the molecules in the reaction mixture leads to efficient internal heating. eurekaselect.comresearchgate.net

The synthesis of 2-substituted benzoxazoles, a class of compounds closely related to benzo[d]oxazole-6-carboxylic acid, has been achieved through the microwave-assisted condensation of 2-aminophenols with various carboxylic acids or aldehydes. researchgate.neteurekaselect.comtsu.edu This method can significantly reduce reaction times from hours to minutes. For instance, a direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been developed, leading to the formation of 2-substituted benzoxazoles in good yields. researchgate.nettsu.edu

Table 2: Microwave-Assisted Synthesis of Benzoxazole Derivatives

Reactants Catalyst/Conditions Key Advantages
2-Aminophenol and Carboxylic AcidsMicrowave irradiationRapid reaction rates, cleaner reactions, often higher yields. researchgate.neteurekaselect.com
2-Aminophenol and AldehydesPIFA, Microwave irradiationOne-pot synthesis, good to excellent yields. researchgate.netias.ac.in
2-Aminophenol and Carboxylic AcidsSolvent-free, Microwave irradiationMetal- and solvent-free conditions, good yields for various substrates. researchgate.nettsu.edu

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can enhance reaction rates and yields.

This method has been successfully employed in the synthesis of various heterocyclic compounds, including benzoxazole derivatives. For example, the Suzuki-Miyaura coupling of (1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acids with 2-aryl-3-bromoflavones has been achieved under ultrasound irradiation to produce 6-flavonyl substituted 1,4-dihydro-benzo[d] thieme-connect.deoxazin-2-ones in good yields and with short reaction times. researchgate.net The use of ultrasound can also facilitate reactions in heterogeneous systems.

Solvent-Free Conditions

Performing reactions under solvent-free, or solid-state, conditions is a key principle of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution.

The synthesis of 2-substituted benzoxazoles has been effectively carried out under solvent-free conditions, often in conjunction with microwave irradiation. researchgate.nettsu.edu For example, the reaction between 2-aminophenol and carboxylic acids can be conducted without a solvent, promoted by reagents like Lawesson's reagent under microwave heating, to afford the desired benzoxazole derivatives in good yields. organic-chemistry.org This solvent-free approach not only reduces environmental impact but can also simplify the work-up and purification of the final product.

Use of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as green and effective alternatives to conventional volatile organic solvents in the synthesis of benzoxazole derivatives. nih.govijpsonline.com These solvent systems are often characterized by low volatility, high thermal stability, and recyclability, aligning with the principles of green chemistry. core.ac.uk

Several studies have demonstrated the utility of these solvents as both reaction media and catalysts. For instance, a facile method for synthesizing 2-aminobenzoxazoles utilizes the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide as a recyclable catalyst, enabling the reaction to proceed smoothly at room temperature with excellent yields. nih.gov Similarly, the condensation of carboxylic acids with 2-aminophenols can be achieved in high yields using the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) at elevated temperatures. researchgate.net

Brønsted acidic ionic liquids have proven particularly effective. A reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate, serves as an efficient heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.orgrsc.org This method features high yields, simple catalyst recovery, and reusability for multiple cycles without significant loss of activity. nih.govacs.org

Deep eutectic solvents offer similar advantages. A novel methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a DES composed of ZnCl₂ and ethylene (B1197577) glycol as a recyclable, homogeneous catalyst. nih.govrsc.org Another effective DES, formed from choline (B1196258) chloride and oxalic acid, has been shown to catalyze the cyclization of 2-aminophenols and benzaldehydes under microwave irradiation, which enhances reaction rates. researchgate.net

Catalyst/Solvent SystemReactantsKey ConditionsYieldReference
Brønsted Acidic Ionic Liquid (BAIL) Gel2-Aminophenol and BenzaldehydeSolvent-free, 130 °C, 5 h98% nih.govacs.org
[ZnCl₂][ethylene glycol]₄ (DES)Benzoxazole and BenzaldehydeSolvent-free, 120 °C, 6 h95% nih.gov
1-Butylpyridinium Iodide (IL)Benzoxazole and AminesRoom Temperatureup to 97% nih.gov
[CholineCl][Oxalic Acid] (DES)2-Aminophenols and BenzaldehydesMicrowave IrradiationGood to Excellent researchgate.net
[bmim]BF₄ (IL)2-Aminophenol and Carboxylic AcidsHigh TemperatureExcellent researchgate.net

Heterogeneous Catalysis and Reusable Catalysts

The development of heterogeneous catalysts is paramount for sustainable industrial processes, as they can be easily separated from the reaction mixture and reused. Several innovative and reusable catalytic systems have been applied to the synthesis of the benzoxazole core.

Magnetic nanoparticles have been employed as supports for catalysts, allowing for simple recovery using an external magnet. One such system is an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP), which effectively catalyzes the condensation of 2-aminophenols with aldehydes under solvent-free ultrasound conditions. nih.gov Another example involves copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, which serve as a recyclable catalyst for the synthesis of oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate. jsynthchem.com These nanoparticles can be reused for at least five cycles. jsynthchem.com

Ligand-free copper(II) oxide nanoparticles have also been reported as an efficient heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form substituted benzoxazoles. organic-chemistry.org The catalyst is recoverable and can be recycled without a decrease in activity. organic-chemistry.org In a move towards exceptionally green chemistry, "fly ash," an industrial waste product, has been utilized as an environmentally benign catalyst for the synthesis of 2-phenyl substituted benzoxazoles from 2-aminophenol and various aldehydes. nih.gov

Furthermore, the Brønsted acidic ionic liquid gel (BAIL gel) mentioned previously also functions as a reusable heterogeneous catalyst, demonstrating stability and efficacy over five consecutive runs with minimal leaching. nih.govacs.org

CatalystReaction TypeKey FeaturesReusabilityReference
LAIL@MNP (Fe₃O₄ supported IL)Condensation/CyclizationMagnetic, Solvent-free, UltrasoundYes nih.gov
Copper(II) Ferrite (CuFe₂O₄) NanoparticlesMulti-component ReactionMagnetic, Water solventUp to 5 cycles jsynthchem.com
Copper(II) Oxide (CuO) NanoparticlesIntramolecular CyclizationLigand-free, HeterogeneousRecyclable without loss of activity organic-chemistry.org
Fly AshCondensationGreen, Waste-derivedNot specified nih.gov
Brønsted Acidic Ionic Liquid (BAIL) GelCondensation/AromatizationHeterogeneous, Solvent-freeUp to 5 cycles nih.govacs.org

Advanced Synthetic Strategies

Beyond green solvents and catalysts, the design of the reaction pathway itself can significantly enhance synthetic efficiency. One-pot cascade reactions and methods for controlling chemo- and regioselectivity represent advanced strategies for constructing complex molecules like benzo[d]oxazole-6-carboxylic acid with precision and atom economy.

One-Pot Cascade Reactions

One-pot cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption.

A copper-catalyzed one-pot cascade strategy has been developed for the synthesis of benzoxazole-2-acrylic acid and benzoxazole-2-propanoic acid derivatives. rawdatalibrary.net This process involves the reaction of 2-bromoaniline (B46623) with maleic or succinic anhydride, proceeding through a cascade of cyclic anhydride ring-opening followed by O-arylation to give the products in very good yields. rawdatalibrary.net Another copper-catalyzed approach is a one-pot domino acylation-annulation reaction between 2-bromoanilines and acyl chlorides, which provides a versatile route to substituted benzoxazoles. organic-chemistry.org

A more recent method for synthesizing 2-substituted benzoxazoles involves the reaction of tertiary amides and 2-aminophenols, promoted by triflic anhydride (Tf₂O). nih.gov This cascade proceeds through the activation of the amide, nucleophilic addition by the aminophenol, intramolecular cyclization, and subsequent elimination to furnish the benzoxazole ring system. nih.gov The direct conversion of carboxylic acids into benzoxazoles is also possible in a one-pot fashion using the Deoxo-Fluor reagent, which facilitates the condensation and cyclization sequence. researchgate.netnih.gov

Reaction Name/PromoterKey ReactantsProcess DescriptionProduct TypeReference
Copper-Catalyzed Cascade2-Bromoaniline, Cyclic AnhydrideRing opening followed by O-arylationBenzoxazole-2-acrylic/propanoic acids rawdatalibrary.net
Tf₂O-Promoted CascadeTertiary Amide, 2-AminophenolAmide activation, cyclization, elimination2-Substituted Benzoxazoles nih.gov
Copper-Catalyzed Domino Reaction2-Bromoaniline, Acyl ChlorideAcylation-AnnulationSubstituted Benzoxazoles organic-chemistry.org
Deoxo-Fluor Mediated SynthesisCarboxylic Acid, 2-AminophenolCondensation-Cyclization2-Substituted Benzoxazoles researchgate.net

Chemo- and Regioselective Synthesis

Controlling the specific placement of functional groups on the benzoxazole core is crucial for tuning the molecule's properties. Chemo- and regioselective synthetic methods allow for the precise construction of desired isomers. The synthesis of benzo[d]oxazole-6-carboxylic acid, for example, requires a method that selectively forms the oxazole ring using a precursor with substituents at what will become the 4- and 5-positions of the aniline (B41778) starting material (i.e., 4-amino-3-hydroxybenzoic acid).

An efficient copper(II)-catalyzed method for the synthesis of functionalized benzoxazoles demonstrates remarkable regioselectivity through a C-H functionalization/C-O bond formation protocol. acs.org The regiochemical outcome is dependent on the substitution pattern of the benzanilide (B160483) precursor. For instance, the reaction of substrates with a halogen or methoxy (B1213986) group at the meta-position of the anilide ring proceeds regioselectively at the less sterically hindered 6-position to produce the corresponding 5-substituted benzoxazoles. acs.org This pathway is directly relevant to the synthesis of 6-substituted benzoxazoles from precursors like 4-amino-3-hydroxybenzoic acid.

Conversely, when a directing group such as a pyrrolidinone is present at the meta-position, the cyclization occurs exclusively at the more sterically hindered position, affording 7-substituted benzoxazoles. acs.org This highlights the power of directing groups to overcome steric hindrance and achieve specific regioselectivity. Another example of regioselectivity is seen in the reaction of o-acetaminophenols with the Vilsmeier reagent, which can unexpectedly yield 2-formylpyrido[2,1-b]benzoxazoles through a series of steps including a regioselective intramolecular nucleophilic cyclization. nih.govacs.org

Precursor TypeKey Reagent/CatalystRegiochemical OutcomeProductReference
m-Halogen or m-Methoxy BenzanilideCopper(II)Cyclization at less hindered C-H bond5-Substituted Benzoxazole acs.org
m-Pyrrolidinone BenzanilideCopper(II)Directed cyclization at more hindered C-H bond7-Substituted Benzoxazole acs.org
o-AcetaminophenolsVilsmeier ReagentRegioselective intramolecular cyclization2-Formylpyrido[2,1-b]benzoxazole nih.govacs.org

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a primary site for reactions, allowing for the synthesis of a variety of derivatives.

Esterification and Amidation

The carboxylic acid moiety of benzo[d]oxazole-6-carboxylic acid readily undergoes esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, bioavailability, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For instance, reaction with methanol and an acid catalyst yields methyl benzo[d]oxazole-6-carboxylate. benchchem.com To overcome the limitations of Fischer esterification, such as the need for an excess of alcohol, other activating agents can be employed. Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can activate the carboxylic acid for reaction with an alcohol under mild conditions. benchchem.com

Amidation: The formation of amides from benzo[d]oxazole-6-carboxylic acid is a crucial reaction, particularly in medicinal chemistry for the synthesis of peptides and other biologically active molecules. bohrium.com Direct reaction with an amine is often challenging due to the formation of an unreactive carboxylate salt. libretexts.org Therefore, activating agents are typically required. Coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. lookchemmall.com Another common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or EDC, to facilitate the coupling of the carboxylic acid with an amine. bohrium.com The reaction can also be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. bohrium.com

Table 1: Examples of Esterification and Amidation Reagents

Reaction Type Reagent(s) Conditions Product Type
Esterification Alcohol, Acid Catalyst Heat Ester
Esterification Alcohol, EDC, DMAP Room Temperature Ester
Amidation Amine, DCC/EDC Room Temperature Amide
Amidation Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester Mild Conditions Amide

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group, can occur under certain conditions. For benzo[d]oxazole-6-carboxylic acid, this reaction can be influenced by factors such as pH. In acidic conditions (pH < 3), the carboxylic acid group may undergo decarboxylation. benchchem.com

Formation of Acid Halides

The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride. This is a common strategy to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions. libretexts.orglibretexts.org Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a standard method for the synthesis of the corresponding acid chloride. libretexts.orglibretexts.org The resulting benzo[d]oxazole-6-carbonyl chloride is a versatile intermediate that can readily react with various nucleophiles, including amines and alcohols, to form amides and esters, respectively. bohrium.comlibretexts.org

Reactions Involving the Benzoxazole Ring System

The benzoxazole ring system also participates in various chemical transformations, although it is generally less reactive than the carboxylic acid group.

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. Common EAS reactions include nitration and halogenation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. benchchem.com

Nucleophilic Attack on the Oxazole Ring

The oxazole ring, being electron-deficient, is susceptible to nucleophilic attack. benchchem.com This can lead to ring-opening reactions, forming o-aminophenol derivatives as intermediates. benchchem.com These intermediates can then be utilized in subsequent reactions to construct more complex heterocyclic systems. While the oxazole ring itself is generally stable, it can be cleaved under certain conditions. slideshare.net The reactivity of the oxazole ring allows for its use as a precursor in the synthesis of other heterocyclic structures.

Table 2: Summary of Reactivity

Functional Group Reaction Type Reactivity Common Reagents
Carboxylic Acid Esterification, Amidation, Acid Halide Formation High Alcohols, Amines, SOCl₂, EDC
Benzene Ring Electrophilic Aromatic Substitution Moderate HNO₃/H₂SO₄
Oxazole Ring Nucleophilic Attack, Ring Opening Moderate Strong Nucleophiles

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often as part of a reaction sequence leading to a more complex product. A notable example is a base-promoted formal arylation which proceeds through a ring-opening-closing pathway. researchgate.netacs.org This transformation is initiated by N-acylation of the oxazole nitrogen, which activates the ring. acs.orgnih.gov The subsequent addition of water leads to a hemiacetal intermediate, which then undergoes ring-opening. nih.gov This process can sometimes be an unintended side reaction; for instance, lithiation at the 2-position of some oxazoles can be complicated by a competitive ring-opening to form an isonitrile enolate. nih.gov

Rearrangement reactions can also occur. For example, the thermal rearrangement of 2-bromooxazolines can yield 2-bromoisocyanates, demonstrating the potential for the oxazole core to undergo structural reorganization. acs.org While not specific to Benzo[d]oxazole-6-carboxylic acid itself, such precedents in related oxazole systems highlight potential reaction pathways. Ring contraction of larger heterocyclic systems, such as the base-mediated conversion of 1,5-benzodiazepines to benzimidazoles, serves as another example of rearrangement strategies in heterocycle synthesis. researchgate.net

Functionalization at the 2-position of the Benzoxazole

The C2-position of the benzoxazole ring is a primary site for functionalization. Strategies for modification at this position are crucial for synthesizing derivatives with diverse properties. General methods include the direct C-H bond arylation or alkylation. organic-chemistry.org More classical approaches involve the deprotonation of a 2-methyl group followed by alkylation, or lithiation of the C2-position and subsequent reaction with various electrophiles. nih.gov

A significant, transition-metal-free method for functionalizing the 2-position is the formal arylation using acyl chlorides. nih.govdntb.gov.ua This base-promoted reaction provides an alternative to traditional metal-catalyzed cross-coupling methods for producing 2-arylbenzoxazoles. nih.gov The reaction is triggered by the N-acylation of the benzoxazole, which forms an iminium intermediate. acs.orgnih.gov A subsequent sequence involving hydration, ring-opening, extrusion of carbon monoxide, ring-closure, and dehydration affords the final 2-arylated product in moderate to good yields. acs.orgnih.gov This protocol has been shown to be effective with a broad range of benzoxazoles and benzoyl chlorides, often using bases like N,N-diisopropylethylamine (DIPEA). researchgate.net

Table 1: Examples of Base-Promoted Formal Arylation of Benzoxazoles

Benzoxazole Substrate Acyl Chloride Base Yield
Benzoxazole Benzoyl chloride K₂CO₃ Good
5-Chlorobenzoxazole 4-Methoxybenzoyl chloride DIPEA Moderate

This table is illustrative, based on findings that a wide range of substrates are tolerated. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for forming carbon-carbon bonds, and it has been successfully applied to the functionalization of benzoxazoles. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with a halide or triflate. mdpi.com In the context of benzoxazoles, this can be used for direct C-H arylation with aryl halides or for coupling with a pre-functionalized (e.g., halogenated) benzoxazole. researchgate.net

The development of ligand-free Suzuki-Miyaura methodologies has been a key advance, particularly for sterically hindered substrates. nih.gov In some cases, the nitrogen atom of the benzoxazole ring itself can participate in the catalytic cycle by forming a palladacyclic intermediate, obviating the need for an external ligand. nih.gov The efficiency of these reactions can often be enhanced through the use of microwave irradiation, which can dramatically shorten reaction times and improve yields. researchgate.net

Table 2: Conditions for Suzuki-Miyaura Coupling of Azole Derivatives

Catalyst System Ligand Base Solvent Conditions Application Ref
PdCl(dppb)(C₃H₅) dppb - - Thermal C-H Arylation of Benzoxazole researchgate.net
Pd(OAc)₂ SPhos Cs₂CO₃ Dioxane Microwave (120°C) Coupling of 2-iodobenzimidazoles researchgate.net
Pd(OAc)₂ None K₃PO₄ Toluene/H₂O Thermal Coupling of hindered benzothiazoles nih.gov

Chemo- and Regioselectivity in Reactions

Achieving selectivity is a paramount challenge in the synthesis of substituted benzoxazoles. nih.gov The presence of multiple reactive sites—the carboxylic acid, the C2-position, and other positions on the benzene ring—necessitates precise control over reaction conditions.

Regioselectivity is prominently displayed in deprotonation reactions. For instance, the lithiation of 2,4-dimethylthiazole-5-carboxylic acid, a related heterocyclic system, occurs regiospecifically at the 2-methyl position over the 4-methyl position. rsc.org This type of selectivity is crucial when planning multi-step syntheses. In cases where regioselectivity is problematic, functional group modification can provide a solution; converting a carboxylic acid to a corresponding amide has been shown to direct deprotonation specifically, solving issues of mixed reaction products. rsc.org

The formal arylation with acyl chlorides is inherently regioselective, modifying only the C2-position of the benzoxazole core through its ring-opening/ring-closing mechanism. nih.gov Chemoselectivity is also a key consideration, such as when activating a carboxylic acid in situ for oxazole synthesis, where the choice of activating reagent is critical to avoid unwanted side reactions with other functional groups present in the molecule. nih.gov

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of these transformations is essential for their optimization and application.

For the base-promoted formal arylation , the mechanism proceeds through a well-defined series of steps:

N-acylation : The reaction begins with the acylation of the benzoxazole nitrogen by the acyl chloride. acs.orgnih.gov

Iminium Formation : This creates an activated iminium intermediate. nih.gov

Hydration & Hemiacetal Formation : Water attacks the iminium ion, forming a hemiacetal intermediate. nih.gov

Ring-Opening : The heterocyclic ring opens. researchgate.netnih.gov

Decarbonylation : A molecule of carbon monoxide (CO) is extruded. nih.gov

Ring Closure & Dehydration : The intermediate closes to form the new 2-arylbenzoxazole ring, followed by dehydration to yield the final product. nih.gov

The Suzuki-Miyaura coupling follows a generally accepted catalytic cycle involving a palladium catalyst, typically starting from a Pd(0) species. nih.gov The key steps are:

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. researchgate.net

Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govresearchgate.net

Kinetic studies, often supported by computational methods like Density Functional Theory (DFT), can elucidate the potential energy surfaces of these reactions. physchemres.org Such studies allow for the calculation of activation energies, the determination of temperature dependence via Arrhenius plots, and the identification of transition states and intermediates, providing a deeper understanding of the reaction dynamics in both gas and solvent phases. physchemres.org

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For Benzo[d]oxazole-6-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the bicyclic ring system and the carboxylic acid group.

The aromatic region of the spectrum would display signals for the three protons on the benzene (B151609) ring portion of the benzoxazole (B165842) core. The proton at position 2 (on the oxazole (B20620) ring) typically appears as a singlet in the downfield region, often above 8.0 ppm. The protons at positions 4, 5, and 7 on the benzene ring will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons. The most deshielded proton is the carboxylic acid proton (-COOH), which is typically observed as a broad singlet at a very downfield chemical shift, often exceeding 12 ppm, due to strong hydrogen bonding.

While specific experimental data for Benzo[d]oxazole-6-carboxylic acid is not widely published, analysis of its methyl ester, Methyl benzo[d]oxazole-6-carboxylate, provides valuable insight. The aromatic protons in the ester show signals in the range of 7.5 to 8.5 ppm. For the carboxylic acid, the aromatic signals would be in a similar region, with the key difference being the presence of the highly deshielded carboxylic acid proton signal instead of the methyl ester singlet (which appears around 3.9 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for Benzo[d]oxazole-6-carboxylic acid This table is based on general principles and data from analogous structures.

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H2> 8.0Singlet (s)
Aromatic H7.5 - 8.5Multiplet (m)
-COOH> 12.0Broad Singlet (br s)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. Benzo[d]oxazole-6-carboxylic acid has eight carbon atoms in unique chemical environments, which should result in eight distinct signals in the ¹³C NMR spectrum.

The most downfield signal is typically the carbonyl carbon of the carboxylic acid group, which is expected to resonate in the range of 165–185 ppm. libretexts.orgoregonstate.edu The carbon atoms of the benzoxazole ring system appear at characteristic shifts; for instance, the C2 carbon is highly deshielded and can be found around 150-165 ppm. The other aromatic and heterocyclic carbons will appear in the typical range of 110–150 ppm. The specific substitution pattern influences the precise chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzo[d]oxazole-6-carboxylic acid This table is based on general principles and data from analogous structures.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 185
C2150 - 165
Aromatic/Heterocyclic C110 - 150

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Benzo[d]oxazole-6-carboxylic acid, COSY would show correlations between the coupled protons on the aromatic ring, helping to confirm their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For example, it would show correlations from the aromatic protons to the carboxylic acid carbonyl carbon, confirming the position of the carboxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is crucial for determining the stereochemistry and conformation of a molecule, although for a rigid aromatic system like this, its primary use would be to confirm spatial proximities between certain protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Benzo[d]oxazole-6-carboxylic acid is expected to show several characteristic absorption bands. nih.gov

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the region of 2500–3300 cm⁻¹. libretexts.orgdocbrown.infospectroscopyonline.com This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense, sharp peak, usually found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. libretexts.orgdocbrown.infospectroscopyonline.com

The benzoxazole ring itself contributes to the spectrum with characteristic C=N stretching vibrations around 1650–1570 cm⁻¹ and C-O-C stretching bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600–1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Benzo[d]oxazole-6-carboxylic acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1710 - 1680Strong
Aromatic RingC-H Stretch~3100 - 3000Medium
Benzoxazole/AromaticC=N / C=C Stretch1650 - 1450Medium to Strong
Carboxylic Acid/BenzoxazoleC-O Stretch1320 - 1210Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of Benzo[d]oxazole-6-carboxylic acid (C₈H₅NO₃) is 163.13 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 163. Fragmentation of the molecular ion would likely involve the loss of the carboxyl group (-COOH, 45 Da) or carbon monoxide (CO, 28 Da), leading to significant fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For Benzo[d]oxazole-6-carboxylic acid, the calculated exact mass of the molecular ion [M]⁺ is 163.02694 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like Benzo[d]oxazole-6-carboxylic acid, UV-Vis spectra are characterized by absorption bands that correspond to π→π* and n→π* transitions of the conjugated system. The benzoxazole moiety, with its fused benzene and oxazole rings, exhibits characteristic absorption maxima (λmax). The position and intensity of these maxima can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

Table 1: Expected UV-Vis Absorption Characteristics for Benzo[d]oxazole-6-carboxylic acid

Parameter Expected Value/Range Transition Type
λmax 1~200-250 nmπ→π
λmax 2~250-300 nmπ→π
Molar Absorptivity (ε)Moderate to High-
Note: This data is predictive and based on the general characteristics of benzoxazole derivatives. Actual experimental values may vary.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

A comprehensive search of crystallographic databases did not yield a publicly available crystal structure for Benzo[d]oxazole-6-carboxylic acid. However, analysis of related benzoxazole and benzoic acid structures suggests that the molecule would likely exhibit a planar benzoxazole ring system. The crystal packing would be significantly influenced by hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chain motifs.

Table 2: Predicted Crystallographic Parameters for Benzo[d]oxazole-6-carboxylic acid

Parameter Predicted Information
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupTo be determined by experiment
Key Intermolecular InteractionsHydrogen bonding (O-H···N or O-H···O)
Molecular ConformationPlanar benzoxazole ring
Note: This information is hypothetical and awaits experimental determination.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For Benzo[d]oxazole-6-carboxylic acid, with the molecular formula C8H5NO3, this analysis is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, is considered evidence of high purity.

The theoretical elemental composition of Benzo[d]oxazole-6-carboxylic acid is calculated based on its molecular formula and the atomic weights of its constituent elements. While specific experimental "found" values from a published analysis were not located, the expected theoretical percentages provide a benchmark for sample purity verification.

Table 3: Elemental Analysis Data for Benzo[d]oxazole-6-carboxylic acid (C8H5NO3)

Element Theoretical % Experimental % (Found)
Carbon (C)58.91%Data not available
Hydrogen (H)3.09%Data not available
Nitrogen (N)8.59%Data not available
Oxygen (O)29.41%Data not available
Note: Theoretical percentages are calculated based on a molecular weight of 163.13 g/mol . Experimental data is required for comparison.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For benzoxazole (B165842) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to model a wide range of molecular properties. researchgate.netnih.govdergipark.org.tr These calculations provide a theoretical framework for understanding the molecule's geometry, electronic distribution, and chemical reactivity. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure

A fundamental application of DFT is the geometry optimization of a molecule's structure to find its most stable, lowest-energy conformation. nih.gov This process calculates bond lengths, bond angles, and dihedral (torsion) angles that define the three-dimensional shape of the molecule. nih.gov For benzoxazole derivatives, theoretical calculations of these parameters have shown good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govniscpr.res.in A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.govniscpr.res.in For various benzoxazole derivatives, this energy gap is a key indicator of their bioactivity. nih.gov

Table 1: Representative FMO Properties for a Benzoxazole Derivative

ParameterEnergy (eV)
EHOMO-7.584
ELUMO-1.979
Energy Gap (ΔE)5.604

Note: Data is representative for a related benzoxazole derivative and used for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting the sites of electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.net

In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. In a molecule like Benzo[d]oxazole-6-carboxylic acid, these areas are typically around the oxygen and nitrogen atoms. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. This is often seen around hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Green: Denotes areas with a neutral or near-zero electrostatic potential.

The MEP map provides a clear, intuitive guide to the reactive behavior and hydrogen-bonding interaction sites of the molecule. researchgate.net

Global Hardness and Softness Analysis

Global reactivity descriptors, such as chemical hardness (η) and softness (S), are derived from FMO energies and provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.net

Chemical Hardness (η): Defined as half the energy gap between the HOMO and LUMO (η = (ELUMO - EHOMO) / 2), hardness measures the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are generally less reactive. researchgate.net

Chemical Softness (S): As the reciprocal of hardness (S = 1 / η), softness indicates the ease with which a molecule will undergo a chemical reaction. Soft molecules have a small HOMO-LUMO gap and are typically more reactive. researchgate.net

These descriptors are crucial for understanding the principles of hard and soft acids and bases (HSAB), which predict that hard acids prefer to react with hard bases, and soft acids with soft bases. researchgate.net

Table 2: Representative Global Reactivity Descriptors

DescriptorValue (eV)
Hardness (η)2.8025
Softness (S)0.1784

Note: Data is representative for a related molecule and used for illustrative purposes. researchgate.net

Mulliken Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. wikipedia.orgyoutube.com The distribution of these charges is fundamental to understanding a molecule's electronic structure, dipole moment, and reactivity. niscpr.res.inresearchgate.net

By calculating the charge on each atom, Mulliken analysis can identify specific sites prone to nucleophilic or electrophilic attack. niscpr.res.in For instance, atoms with a significant negative charge (e.g., oxygen and nitrogen in the benzoxazole ring) are identified as potential centers for electrophilic interaction, while atoms with a positive charge are susceptible to nucleophilic attack. niscpr.res.in Though sensitive to the choice of basis set, this analysis provides valuable qualitative insights into the intramolecular charge distribution. wikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For benzoxazole derivatives, MD simulations are particularly useful for investigating their interactions within a biological system, such as the binding pocket of a target protein. rsc.orgresearchgate.net

By simulating the ligand-protein complex, researchers can assess its stability and dynamic behavior. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding interaction. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. rsc.org

These simulations provide a dynamic picture of how a molecule like Benzo[d]oxazole-6-carboxylic acid might behave in a biological environment, complementing the static information from molecular docking studies and helping to validate its potential as a lead compound for drug design. rsc.orgresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzo[d]oxazole-6-carboxylic acid and its derivatives, docking studies are instrumental in understanding their potential as therapeutic agents by simulating their interaction with the binding sites of various protein targets.

For instance, derivatives of benzo[d]oxazole have been the subject of molecular docking studies to evaluate their potential as inhibitors of various enzymes. researchgate.netresearchgate.netdergipark.org.tr These studies often involve docking the benzoxazole derivatives into the active site of a target protein to predict the binding affinity and interaction modes. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. researchgate.net

In silico design and molecular docking studies have been performed on benzoxazole derivatives to investigate their potential as inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netdergipark.org.tr The docking scores obtained from these simulations provide an estimate of the binding affinity, with more negative scores generally indicating a stronger interaction. researchgate.net For example, docking analyses of certain benzoxazole derivatives have revealed significant binding scores, suggesting their potential as targeted inhibitors. researchgate.net

Furthermore, molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complexes over time. researchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the dynamic behavior of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities. nih.govscirp.org For benzo[d]oxazole derivatives, QSAR studies can be employed to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govchemisgroup.us

The process of building a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. scirp.org

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. nih.gov

QSAR studies have been successfully applied to various classes of heterocyclic compounds, including those with structures related to benzo[d]oxazole, to predict activities such as anticancer and antimicrobial effects. scirp.orgnih.gov These studies help in understanding which structural features are crucial for a particular biological activity. chemisgroup.us

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico methods are invaluable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their pharmacodynamic effects. These predictions help in the early identification of compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. researchgate.net

Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.comresearchgate.net The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular weight under 500 daltons. drugbank.com

A calculated octanol-water partition coefficient (log P) not greater than 5. drugbank.com

Benzo[d]oxazole-6-carboxylic acid itself generally adheres to these rules. Derivatives of this compound are often evaluated against Lipinski's rule to assess their potential for oral bioavailability. researchgate.netnih.gov

Veber's Rule

Veber's rule provides additional criteria for predicting good oral bioavailability. It suggests that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less are likely to have good oral bioavailability. Many in silico studies on benzoxazole derivatives include an analysis based on Veber's rule to complement the predictions from Lipinski's rule. nih.gov

ADME Properties Prediction

Beyond the simple rules of thumb, various computational models are used to predict a wide range of ADME properties. researchgate.netnih.gov These predictions can include:

Gastrointestinal (GI) Absorption: Predicting the extent to which a compound will be absorbed from the gut. nih.gov

Blood-Brain Barrier (BBB) Penetration: Assessing the likelihood of a compound crossing the blood-brain barrier. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicting the potential for a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions. nih.gov

Toxicity: In silico models can also be used to predict potential toxicities, such as mutagenicity and carcinogenicity. dergipark.org.tr

For benzo[d]oxazole derivatives, these predictions are crucial for optimizing their pharmacokinetic profile and minimizing potential adverse effects. nih.gov

Hirshfeld Surface Analysis and Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis helps in understanding the crystal packing and the nature of the forces that hold the molecules together, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The analysis provides a 2D "fingerprint" plot that summarizes the intermolecular contacts. nih.gov

For compounds like Benzo[d]oxazole-6-carboxylic acid, Hirshfeld surface analysis can provide insights into:

The dominant intermolecular interactions in the crystal structure. nih.gov

The presence and nature of hydrogen bonding networks. nih.gov

This information is valuable for understanding the solid-state properties of the compound, which can influence its stability, solubility, and formulation characteristics. The analysis involves mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, where red spots indicate close contacts (strong interactions) and blue spots indicate longer contacts. nih.gov

Advanced Research Applications and Biological Relevance

Role as Building Blocks in Complex Molecule Synthesis

The utility of benzo[d]oxazole-6-carboxylic acid as a foundational building block is well-documented in organic synthesis. enamine.net Its fused heterocyclic ring system and the presence of a carboxylic acid functional group enhance both its reactivity and solubility, making it an adaptable scaffold for creating more complex molecular architectures. Carboxylic acids, in general, are one of the largest and most utilized categories of building blocks in synthetic chemistry, often serving as precursors for a wide array of other compound classes. enamine.net

The benzo[d]oxazole moiety can be synthesized through various methods, including the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate. Once formed, the scaffold can undergo further modifications. For instance, it readily participates in palladium-catalyzed cross-coupling reactions, which are pivotal in drug discovery for forging new carbon-carbon and carbon-nitrogen bonds.

Reaction TypeCatalysts/ReagentsProductsApplication
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl-substituted benzoxazolesAnticancer agents
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, TolueneAmino-functionalized derivativesNeuroprotective agents
Amide Bond FormationEDCI, SOCl₂Amide derivativesGeneral drug discovery

The oxazole (B20620) ring itself can be opened under nucleophilic attack, providing a pathway to other complex heterocycles like o-aminophenol derivatives. This reactivity underscores the role of benzo[d]oxazole-6-carboxylic acid not just as a rigid scaffold but as a dynamic intermediate for constructing diverse molecular frameworks. nih.gov Its structural analogues, such as benzothiazoles, are also recognized as crucial building blocks for developing novel, biologically active compounds. nih.govadvion.com

Development of Enzyme Activators and Inhibitors

The benzo[d]oxazole core is a privileged structure in the design of enzyme modulators. cymitquimica.com Derivatives of benzo[d]oxazole-6-carboxylic acid have been extensively investigated as inhibitors for a range of enzymes implicated in various diseases.

One notable example is the development of inhibitors for Autotaxin, where a derivative, PF-8380, incorporates the benzoxazole (B165842) structure. sigmaaldrich.com Furthermore, research has focused on designing novel benzoxazole derivatives as potent inhibitors of enzymes crucial for bacterial survival and cancer progression. A series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were synthesized and showed excellent inhibitory activity against Staphylococcus aureus Sortase A, an enzyme involved in bacterial virulence. nih.gov In the realm of oncology, new sets of benzoxazole derivatives have been designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

In a different approach, a strategically placed 5-aminooxazole has been shown to function as an internal activator for a terminal carboxylic acid, facilitating macrolactonization under mild acidic conditions without the need for external coupling reagents. nih.gov This novel method allows for the efficient synthesis of complex cyclodepsipeptides. nih.gov

Target EnzymeDerivative ClassTherapeutic AreaKey Findings
AutotaxinBenzoxazole derivative (PF-8380)Membrane applications sigmaaldrich.comActs as an inhibitor controlling Autotaxin's biological activity. sigmaaldrich.com
Staphylococcus aureus Sortase A2-phenyl-benzo[d]oxazole-7-carboxamidesAnti-infective nih.govMost synthesized compounds exhibited excellent inhibitory activity (IC50=19.8-184.2μM). nih.gov
VEGFR-2Substituted benzoxazolesAnticancer nih.govCompound 12l showed promising VEGFR-2 inhibitory activity (IC50 = 97.38 nM). nih.gov
Acid CeramidaseBenzoxazolone carboxamidesNeuropathic lysosomal storage diseases nih.govnih.govLead optimization resulted in a potent, orally bioavailable, and CNS penetrant inhibitor. nih.govnih.gov
DNA GyraseBenzothiazole (B30560) derivativesAntibacterial researchgate.netOptimization led to potent inhibitors against Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.net
BCL-2Benzothiazole derivativesAnticancer nih.govDesign of novel small molecule inhibitors targeting the BH3 binding groove. nih.gov

Applications in Drug Discovery and Medicinal Chemistry

Benzo[d]oxazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry, serving as a cornerstone for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable candidates for drug development programs. jbarbiomed.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the modification of a chemical structure influences its biological activity. For benzoxazole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.net These studies have revealed that the introduction of specific substituents at various positions on the benzoxazole ring can significantly enhance or alter the compound's efficacy against different biological targets. researchgate.netnih.gov

For example, in the development of anticancer agents, the substitution of aromatic aldehydes with dimethoxy or trimethoxy groups on the benzoxazole scaffold was found to improve anticancer activity. nih.gov The presence of an ortho-hydroxy group also contributed to enhanced anticancer effects. nih.gov Similarly, for Sortase A inhibitors, SAR analysis demonstrated that substitutions at both the 2-position and 7-position of the benzoxazole core have a substantial impact on inhibitory activity, with the substituent at the 7-position being indispensable. nih.gov

Biological Target/ActivityStructural ModificationEffect on Activity
AnticancerSubstitution with di-methoxy or tri-methoxy groups. nih.govImproved activity. nih.gov
AnticancerPresence of an ortho-hydroxy group. nih.govImproved activity. nih.gov
Antimicrobial/AntiproliferativePresence of electron-withdrawing or electron-releasing groups. researchgate.netEnhanced effects. researchgate.net
Staphylococcus aureus Sortase A InhibitionSubstitution at the 7-position of the benzoxazole core. nih.govIndispensable for activity. nih.gov
VEGFR-2 Inhibition (Anticancer)Hybridization of 5-methylbenzo[d]oxazole with a terminal 3-chlorophenyl moiety. nih.govPotentiated activity against HepG2 and MCF-7 cell lines. nih.gov

The benzoxazole nucleus is considered a "privileged" scaffold, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. jbarbiomed.comresearchgate.net This versatility makes benzo[d]oxazole-6-carboxylic acid an excellent starting point for the design and synthesis of novel pharmacophores. Medicinal chemists leverage this scaffold to construct new molecules with tailored biological activities. nih.gov

The design process often involves combining the benzoxazole core with other pharmacophoric elements to create hybrid molecules with enhanced or novel properties. mdpi.com For instance, novel potential VEGFR-2 inhibitors were designed by synthesizing a series of new benzoxazole derivatives. nih.gov Another strategy involves the synthesis of derivatives by reacting the core structure with various aldehydes or amines to explore a wider chemical space and identify compounds with desired biological effects. jbarbiomed.comnih.gov The synthesis of these novel compounds is often achieved through multi-step reaction sequences, starting from basic precursors like 2-aminophenol (B121084) or 4-amino-3-hydroxybenzoic acid. nih.gov

In the journey of drug development, lead optimization is a critical phase where an initial "hit" compound with promising activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and metabolic stability. nih.govnih.gov Benzo[d]oxazole-6-carboxylic acid and its derivatives have been central to several lead optimization campaigns. The compound itself is the core structure of Tafamidis, a drug used to treat familial amyloid polyneuropathy.

A compelling case study is the lead optimization of benzoxazolone carboxamides as inhibitors of acid ceramidase for the treatment of neuropathic lysosomal storage diseases. nih.govnih.gov Through systematic modifications, researchers developed a lead molecule, piperidine (B6355638) 22m, which demonstrated target engagement in animal models of Gaucher's and Krabbe's diseases. nih.govnih.gov This optimized compound showed significant reduction in toxic lipids in the brain after administration, highlighting its potential as a future drug candidate. nih.gov This process often involves extensive in vivo testing in relevant disease models to confirm the efficacy and therapeutic potential of the developed candidates. nih.govchemicalbook.com Similar optimization strategies have been applied to related heterocyclic scaffolds, such as benzothiazoles, to develop potent DNA gyrase inhibitors with improved drug-like properties. researchgate.net

Investigation of Bioactivities

Derivatives originating from the benzo[d]oxazole-6-carboxylic acid scaffold have been shown to possess a remarkable diversity of biological activities. This has spurred extensive research into their potential as therapeutic agents for a wide range of conditions. jbarbiomed.com

BioactivityKey FindingsExamples/Derivatives
AntimicrobialExhibits considerable properties against various pathogens. Some derivatives have shown better activity than standard drugs like ofloxacin (B1677185) and fluconazole. nih.govVarious substituted benzoxazoles jbarbiomed.comnih.gov, 2-phenyl-benzo[d]oxazole-7-carboxamides as Sortase A inhibitors. nih.gov
AnticancerDerivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. nih.govDerivatives with di- and tri-methoxy substitutions nih.gov, VEGFR-2 inhibitors. nih.gov
NeuroprotectiveResearch has highlighted neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, a model for neurodegenerative diseases like Alzheimer's. Specific derivatives targeting neurotoxic pathways.
Anti-inflammatoryThe benzoxazole scaffold is associated with anti-inflammatory properties. General benzo[d]oxazole derivatives.

Antimicrobial Activity

The benzoxazole nucleus is a core component in many compounds demonstrating notable antimicrobial properties. wisdomlib.org Derivatives of Benzo[d]oxazole-6-carboxylic acid have been evaluated for their effectiveness against a spectrum of microbial pathogens, including both bacteria and fungi.

Derivatives of the benzoxazole scaffold have shown considerable antibacterial capabilities against both Gram-positive and Gram-negative bacteria. In specific studies, certain synthesized benzoxazole compounds exhibited significant zones of inhibition when tested against various bacterial strains. wisdomlib.org For instance, research has highlighted the efficacy of benzoxazole derivatives against Staphylococcus aureus. wisdomlib.org Some studies have noted that certain derivatives produce larger zones of inhibition compared to standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

Bacterial StrainCompound ClassObserved EffectSource
Staphylococcus aureusBenzoxazole derivativesHigh antimicrobial activity demonstrated via disc diffusion method. wisdomlib.org
Gram-positive bacteriaBenzo[d]oxazole derivativesEvaluated for antimicrobial efficacy.
Gram-negative bacteriaBenzo[d]oxazole derivativesEvaluated for antimicrobial efficacy.

The benzoxazole framework is integral to various compounds with significant antifungal properties. wisdomlib.orgnih.govnih.gov Synthesized Benzo[d]oxazole-4,7-diones have been tested in vitro and have demonstrated potent activity against several fungal species. nih.gov Further research into 2-(aryloxymethyl)benzoxazole derivatives has revealed substantial antifungal effects against a number of phytopathogenic fungi. nih.gov

Compounds within this class have shown particularly strong inhibitory effects against Fusarium solani and Botrytis cinerea. nih.gov For example, one of the most potent inhibitors against F. solani was a benzoxazole derivative (compound 5h), which was found to be approximately nine times more effective than the control fungicide, hymexazol. nih.gov Against B. cinerea, another derivative (compound 5a) was identified as the most effective, with a strong inhibitory concentration. nih.gov These findings underscore the potential of the benzoxazole scaffold in the development of new antifungal agents. nih.govnih.gov

Table 2: Antifungal Activity of Benzoxazole Derivatives

Fungal StrainActive Compound SeriesKey FindingsSource
Fusarium solani2-(aryloxymethyl)benzoxazolesCompound 5h showed an IC₅₀ of 4.34 µg/mL, significantly more potent than the control. nih.gov
Botrytis cinerea2-(aryloxymethyl)benzoxazolesCompound 5a was the most effective inhibitor with an IC₅₀ of 19.92 µg/mL. nih.gov
Various FungiBenzo[d]oxazole-4,7-dionesMany compounds in this class showed good antifungal activity in vitro. nih.gov

Anticancer Activity

Derivatives of benzo[d]oxazole are recognized for their significant anticancer properties. The core structure has been utilized to develop novel compounds with cytotoxic effects against a range of cancer cell lines. nih.gov Research has demonstrated the anticancer potential of these derivatives in cell lines for breast cancer (MCF-7), colorectal carcinoma (HCT-116), colon cancer (HT-29), lung cancer (A549), liver cancer (HepG2), and brain cancer (C6). nih.gov

A notable area of research involves the development of analogues of the anticancer prodrug Phortress, where the benzothiazole core is replaced by a benzoxazole ring. nih.gov The active metabolite of Phortress, 5F-203, is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn activates the expression of the cytochrome P450 CYP1A1 gene, leading to anticancer activity. nih.gov Two such benzoxazole analogues, compounds 3m and 3n, displayed particularly compelling anticancer effects against the tested carcinogenic cell lines when compared to the reference agent doxorubicin. nih.gov Docking studies further suggest that these compounds likely share the same mechanism of action as Phortress. nih.gov

Table 3: Anticancer Activity of Benzoxazole Derivatives

Cancer Cell LineCancer TypeActive CompoundsMechanism of ActionSource
MCF-7Breast CancerBenzo[d]oxazole derivatives, Compound 3m, Compound 3nCytotoxicity; AhR agonism, CYP1A1 gene expression nih.gov
HCT-116Colorectal CarcinomaBenzo[d]oxazole derivativesCytotoxicity
HT-29Colon CarcinomaCompound 3m, Compound 3nAhR agonism, CYP1A1 gene expression nih.gov
A549Lung CarcinomaCompound 3m, Compound 3nAhR agonism, CYP1A1 gene expression nih.gov
HepG2Liver CarcinomaCompound 3m, Compound 3nAhR agonism, CYP1A1 gene expression nih.gov
C6Brain CarcinomaCompound 3m, Compound 3nAhR agonism, CYP1A1 gene expression nih.gov

Antihypertension Activities

A series of 6-benzoxazole benzimidazole (B57391) derivatives have been synthesized and evaluated for their potential as antihypertensive agents. nih.govnih.gov These compounds were designed as angiotensin II receptor 1 (AT₁) antagonists. nih.gov Angiotensin II receptor blockers (ARBs) are a major class of antihypertensive drugs that function by selectively blocking the effects of angiotensin II at the AT₁ receptor. nih.gov

The synthesized derivatives demonstrated a high affinity for the AT₁ receptor, with binding in the nanomolar range. nih.govnih.gov In vivo studies using spontaneously hypertensive rats (SHRs) confirmed that these compounds could significantly decrease mean blood pressure following oral administration. nih.gov Notably, two compounds, 1b and 2b , were identified as particularly potent. nih.gov At a dose of 10 mg/kg, compound 1b showed a greater reduction in blood pressure than the widely used antihypertensive drug Losartan, while compound 2b exhibited a potency nearly equal to that of Losartan. nih.gov These results position these 6-benzoxazole benzimidazole derivatives as promising candidates for further development as antihypertension drugs. nih.govnih.gov

Table 4: Antihypertensive Effects of 6-Benzoxazole Benzimidazole Derivatives

CompoundTarget ReceptorIn Vivo ModelObserved EffectSource
1b Angiotensin II Receptor 1 (AT₁)Spontaneously Hypertensive Rats (SHRs)More potent blood pressure reduction compared to Losartan at 10 mg/kg. nih.govnih.gov
2b Angiotensin II Receptor 1 (AT₁)Spontaneously Hypertensive Rats (SHRs)Blood pressure reduction nearly equal to Losartan at 10 mg/kg. nih.govnih.gov

Agonistic and Antagonistic Activities for Receptors

The benzoxazole scaffold and related heterocyclic structures are known to interact with various biological receptors, exhibiting both agonistic and antagonistic activities that are central to their therapeutic potential.

The α7 subtype nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a recognized therapeutic target for several conditions, including those involving cognitive dysfunction. nih.govnih.gov While direct agonistic activity of Benzo[d]oxazole-6-carboxylic acid at this receptor is not extensively documented, structurally related compounds, specifically aminobenzisoxazole derivatives, have been identified as potent α7 nAChR ligands. nih.gov

These related compounds have shown high binding activity for the α7 nAChR and are being explored as potential therapeutics for improving cognitive function. nih.gov The (R)-stereoisomers of these aminobenzisoxazole derivatives displayed high binding affinity and excellent selectivity over the 5-HT₃ receptor. nih.gov This line of research suggests that the broader class of benz-fused isoxazoles and oxazoles represents a promising foundation for designing novel α7 nAChR agonists. nih.gov

Table 5: Receptor Activity of Related Benzoxazole Compounds

ReceptorCompound ClassType of ActivityPotential ApplicationSource
α7 Nicotinic Acetylcholine Receptor (α7 nAChR)Aminobenzisoxazole derivativesAgonistImprovement of cognitive function nih.gov
Angiotensin II Receptor 1 Antagonists

While direct studies on Benzo[d]oxazole-6-carboxylic acid as an angiotensin II receptor 1 (AT1) antagonist are not extensively reported in publicly available research, the structural isostere, benzimidazole-7-carboxylic acid, has been the subject of significant investigation in this area. Isosteres are compounds or groups of atoms that have the same number and arrangement of electrons, which can lead to similar physical and biological properties. The replacement of the oxygen atom in the oxazole ring with a nitrogen atom to form an imidazole (B134444) ring is a common isosteric substitution in medicinal chemistry.

A series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids have been synthesized and evaluated as potent and long-acting angiotensin II receptor antagonists. nih.govucsd.edu These compounds demonstrated high affinity for the AT1 receptor, with IC50 values in the nanomolar range, and effectively inhibited the pressor response induced by angiotensin II in rats. nih.gov Notably, the presence of the carboxylic acid group at the 7-position of the benzimidazole ring was found to be crucial for potent and orally active AII antagonistic activity. nih.govucsd.edu

For instance, the compound 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (known as CV-11974 or candesartan) is a potent and selective AT1 receptor antagonist. nih.gov It has been shown to inhibit the specific binding of angiotensin II to bovine adrenal cortical membranes with an IC50 value of 1.1 x 10⁻⁷ M and antagonized the AII-induced contraction of rabbit aortic strips with an IC50 value of 3.0 x 10⁻¹⁰ M. nih.gov

Given the potent antagonistic activity of these benzimidazole-7-carboxylic acid derivatives, it is hypothesized that their structural analogs based on the benzo[d]oxazole-6-carboxylic acid scaffold could also exhibit affinity for the angiotensin II receptor. The similar spatial arrangement of the carboxylic acid group and the heterocyclic ring system suggests that these compounds could potentially fit into the same binding pocket of the AT1 receptor. However, dedicated synthesis and biological evaluation of benzo[d]oxazole-6-carboxylic acid derivatives are required to validate this hypothesis and determine their potential as a new class of angiotensin II receptor antagonists.

Other Reported Biological Activities (e.g., Anti-inflammatory, Antiviral, Antitubercular)

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, and derivatives of Benzo[d]oxazole-6-carboxylic acid have been investigated for a variety of other biological activities, including anti-inflammatory, antiviral, and antitubercular effects. nih.gov

Anti-inflammatory Activity

Derivatives of benzo[d]oxazole have shown notable anti-inflammatory properties. For instance, a series of benzoxazolone derivatives were synthesized and found to exhibit anti-inflammatory activity by acting as inhibitors of myeloid differentiation protein 2 (MD2), which is a key component of the Toll-like receptor 4 (TLR4) signaling pathway involved in the inflammatory response. nih.gov Several of these compounds demonstrated significant inhibition of interleukin-6 (IL-6) production. nih.gov

In other research, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated for their anti-inflammatory potential. These compounds showed significant protection against carrageenan-induced paw edema in in vivo models, with some derivatives exhibiting activity comparable to or better than the standard drug diclofenac. nih.gov

Anti-inflammatory Activity of Benzo[d]oxazole Derivatives

Compound TypeAssayKey FindingsReference
Benzoxazolone derivativesIL-6 inhibitionCompound 3g showed an IC50 value of 5.09 ± 0.88 μM. nih.gov
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamidesCarrageenan-induced paw edemaCompound 3a provided 81.7% protection. nih.gov

Antiviral Activity

The antiviral potential of benzo[d]oxazole derivatives has been explored against a range of viruses. Research has indicated that compounds incorporating the benzoxazole moiety can inhibit the replication of viruses such as the hepatitis C virus (HCV) and human immunodeficiency virus (HIV). nih.govnih.gov

For example, 2-aminobenzoxazoles have been synthesized as ligands for the hepatitis C virus (HCV) internal ribosome entry site (IRES), with some derivatives showing activity in the micromolar range. ucsd.edu In another study, certain 2-substituted benzoxazole derivatives were evaluated for their anti-HIV-1 activity, with one compound, 7a, displaying moderate cell protection. nih.gov Additionally, novel flavonol derivatives containing a benzoxazole moiety have demonstrated excellent antiviral activity against the tobacco mosaic virus (TMV) in vivo, with one compound, X17, showing superior curative and protective activities compared to the commercial agent ningnanmycin. nih.gov

Antiviral Activity of Benzo[d]oxazole Derivatives

Compound TypeVirusActivityReference
2-Aminobenzoxazole derivativesHepatitis C Virus (HCV)EC50 values around 25–45 μM for IRES binding. ucsd.edu
2-[(N-substituted thiocarbamoyl)cyanomethyl]-benzoxazole (7a)HIV-1Maximum 36.6% cell protection at 2 x 10⁻⁵ μM. nih.gov
Flavonol derivative with benzoxazole (X17)Tobacco Mosaic Virus (TMV)Curative EC50: 127.6 μg/mL; Protective EC50: 101.2 μg/mL. nih.gov

Antitubercular Activity

The benzo[d]oxazole nucleus is also considered a valuable scaffold for the development of new antitubercular agents. While direct studies on Benzo[d]oxazole-6-carboxylic acid are limited, related oxazole and benzoxazole derivatives have shown promising activity against Mycobacterium tuberculosis.

A study on oxazoline- and oxazole-containing compounds derived from serine and threonine identified several derivatives with impressive activity against M. tuberculosis, low toxicity, and activity against the non-replicating form of the bacterium. The oxazole analogs were generally found to be more potent than their oxazoline (B21484) counterparts.

Antitubercular Activity of Oxazole Derivatives

CompoundR1R2R3MIC (μM)Reference
584-NO2HOBn1.79 nih.gov

The collective findings from these diverse studies underscore the significance of the benzo[d]oxazole scaffold as a versatile platform for the discovery of new therapeutic agents with a wide range of biological activities. Further exploration of derivatives of Benzo[d]oxazole-6-carboxylic acid is warranted to fully elucidate their potential in these and other therapeutic areas.

Q & A

What are the most effective synthetic routes for preparing Benzo[d]oxazole-6-carboxylic acid, and what key reagents are involved?

Level: Basic
Answer:
A common method involves coupling reactions using carbodiimide-based reagents. For instance, in a dichloromethane solvent system, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are used to activate the carboxylic acid group for esterification or amidation. Reaction conditions typically include 0–20°C with subsequent warming to room temperature, achieving yields >70% after purification via column chromatography . Alternative routes may involve cyclization of precursor amines or thiols with appropriate carbonyl derivatives, as seen in benzoxazole-thiol syntheses .

How can researchers ensure the purity and structural integrity of Benzo[d]oxazole-6-carboxylic acid during synthesis?

Level: Basic
Answer:
Purity validation requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To confirm >95% purity, as specified in reagent catalogs .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the benzoxazole ring structure and carboxylic acid proton (~12–14 ppm in DMSO-d₆).
  • Mass Spectrometry (MS): ESI-MS or HRMS for molecular ion confirmation (expected m/z: 163.12 for C₈H₅NO₃) .
  • Melting Point Analysis: Compare observed mp (245–251°C) with literature values to detect impurities .

What strategies are recommended for designing bioactive derivatives of Benzo[d]oxazole-6-carboxylic acid?

Level: Advanced
Answer:
Derivative design focuses on modifying the carboxylic acid moiety or benzoxazole core to enhance bioactivity. For example:

  • Ester/Amide Formation: Replace the -COOH group with ester or amide functionalities to improve membrane permeability. Tafamidis (a transthyretin stabilizer) uses a methyl ester prodrug strategy for enhanced bioavailability .
  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., halogens) at the 3- or 5-positions of the benzoxazole ring to modulate electronic properties and binding affinity. Derivatives with 3,5-dichlorophenyl groups show improved pharmacological profiles .
  • Biological Evaluation: Screen derivatives using in vitro assays (e.g., enzyme inhibition, cell viability) and validate with in vivo models, as demonstrated in antihypoxic benzimidazole-benzoxazole hybrids .

How do researchers resolve contradictions in reported biological activities of Benzo[d]oxazole-6-carboxylic acid derivatives?

Level: Advanced
Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. To address this:

  • Standardize Assay Protocols: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Structure-Activity Relationship (SAR) Analysis: Systematically compare substituent effects. For example, 6-carboxylic acid derivatives exhibit lower cytotoxicity than ester analogs due to reduced cellular uptake .
  • Computational Modeling: Employ molecular docking to predict binding modes and rationalize activity differences. Density Functional Theory (DFT) can clarify electronic effects of substituents .

What are the key challenges in characterizing the stability of Benzo[d]oxazole-6-carboxylic acid under physiological conditions?

Level: Advanced
Answer:
The compound’s stability is influenced by pH and temperature:

  • pH-Dependent Degradation: The carboxylic acid group may undergo decarboxylation at acidic pH (<3) or form salts in basic conditions. Monitor via accelerated stability studies (40°C/75% RH) and HPLC .
  • Photodegradation: Benzoxazole derivatives are prone to photolytic ring-opening. Use amber glassware and UV-stabilized solvents during experiments .
  • Metabolic Stability: Assess using liver microsome assays to identify major metabolites (e.g., glucuronide conjugates) .

How can researchers optimize reaction yields for large-scale synthesis of Benzo[d]oxazole-6-carboxylic acid?

Level: Advanced
Answer:
Scale-up requires:

  • Catalyst Optimization: Replace EDC with greener alternatives (e.g., DMT-MM) to reduce byproduct formation.
  • Solvent Selection: Switch from dichloromethane to ethyl acetate or THF for easier recycling and lower toxicity .
  • Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progression and minimize over-reaction .

What analytical techniques are critical for detecting trace impurities in Benzo[d]oxazole-6-carboxylic acid batches?

Level: Basic
Answer:

  • Gas Chromatography (GC): Detect volatile impurities (e.g., residual solvents) with detection limits <0.1% .
  • LC-MS/MS: Identify non-volatile impurities (e.g., hydrolyzed byproducts) at ppm levels .
  • Elemental Analysis: Confirm stoichiometry (C: 58.99%, H: 3.09%, N: 8.59%, O: 29.33%) to rule out inorganic contaminants .

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